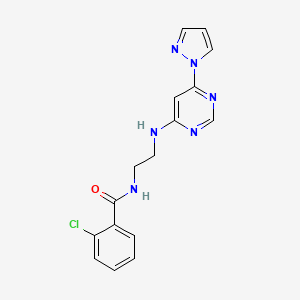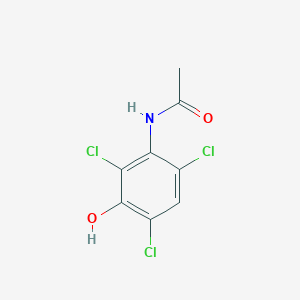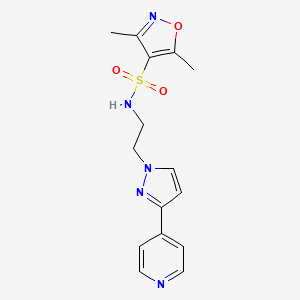
8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This drug has gained significant attention in the scientific community due to its potential to treat neuropathic pain without causing significant side effects.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of novel compounds within this chemical family, exploring their potential biological activities. For instance, the synthesis and antioxidant activity of N-Aminomethyl derivatives of certain anticonvulsants, including ethosuximide and pufemide, have been studied for their effects on antioxidant activity and blood coagulation parameters (Hakobyan et al., 2020). This research highlights the ongoing interest in modifying purine structures to enhance their pharmacological profile.
Molecular Interactions and Crystal Structures
Detailed quantitative analyses of intermolecular interactions present in similar compounds reveal insights into their crystal packing, hydrogen bonding, and electrostatic energy contributions. Such studies are crucial for understanding the solid-state properties of these molecules and their potential applications in material science (Shukla et al., 2020). The exploration of molecular structures and interactions informs the design of new materials with specific properties.
Derivative Compounds and Chemical Properties
The synthesis of derivative compounds, such as pyrido[2,1-f]purine-2,4-dione derivatives, illustrates the versatility of purine structures in medicinal chemistry. These derivatives have been evaluated for their affinity towards human adenosine receptors, showcasing significant antagonist effects, particularly against the A(3) receptor (Priego et al., 2002). Such studies are fundamental in drug discovery, offering new avenues for developing therapeutics targeting specific receptors.
Fluorescence Properties and Dye Applications
Research into the fluorescence properties of phthalimid-3-yl and -4-yl aminoethylenes, along with pyrroloquinolines, showcases the application of purine derivatives in the field of dyes and pigments. The fluorescent properties of these compounds have potential applications in textile industries and biochemical labeling (Rangnekar & Rajadhyaksha, 1987). This line of research opens up possibilities for the development of new fluorescent materials with tailored properties for various applications.
properties
IUPAC Name |
8-(3-ethoxypropylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-4-23-8-5-6-15-13-16-11-10(19(13)7-9-22-3)12(20)17-14(21)18(11)2/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGULKNWNIXGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Ethoxypropylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)


![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)